Testosterone Sulfate Triethylamine Salt
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Overview
Description
Testosterone Sulfate Triethylamine Salt is a complex organic compound It is characterized by its intricate molecular structure, which includes a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Testosterone Sulfate Triethylamine Salt typically involves multiple steps. One common method involves the reaction of 1-bromo-4-(2-phenylpropyl)benzene with ethisterone in the presence of bis(triphenylphosphine)palladium(II) chloride, copper(I) iodide, and triethylamine in anhydrous acetonitrile. The reaction mixture is stirred under nitrogen at 70°C for 8 hours, followed by extraction and purification using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. They involve the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include additional steps such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Testosterone Sulfate Triethylamine Salt undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Testosterone Sulfate Triethylamine Salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of hormonal disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Testosterone Sulfate Triethylamine Salt involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Androstenedione:
Uniqueness
Testosterone Sulfate Triethylamine Salt is unique due to its specific functional groups and the presence of the hydrogen sulfate moiety. These features confer distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
Properties
CAS No. |
20997-99-3 |
---|---|
Molecular Formula |
C25H43NO5S |
Molecular Weight |
469.7 g/mol |
IUPAC Name |
N,N-diethylethanamine;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H28O5S.C6H15N/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18;1-4-7(5-2)6-3/h11,14-17H,3-10H2,1-2H3,(H,21,22,23);4-6H2,1-3H3/t14-,15-,16-,17-,18-,19-;/m0./s1 |
InChI Key |
AGRILWRSYZNKSA-JZSNIJFVSA-N |
SMILES |
CCN(CC)CC.CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=O)CCC34C |
Isomeric SMILES |
CCN(CC)CC.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=CC(=O)CC[C@]34C |
Canonical SMILES |
CCN(CC)CC.CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=O)CCC34C |
Origin of Product |
United States |
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